molecular formula C17H16N2O2S2 B14957015 3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B14957015
M. Wt: 344.5 g/mol
InChI Key: SGROJWVZHRAJOM-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2O2S2/c1-3-9-18-12-8-6-5-7-11(12)13(15(18)20)14-16(21)19(10-4-2)17(22)23-14/h4-8H,2-3,9-10H2,1H3/b14-13-

InChI Key

SGROJWVZHRAJOM-YPKPFQOOSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC=C)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC=C)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Indole Derivatives: Compounds containing the indole moiety.

Uniqueness

The uniqueness of “3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” lies in its combination of the indole and thiazolidinone structures. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Q & A

Q. What established synthetic routes are available for 3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one?

The compound is synthesized via condensation reactions. A validated method involves refluxing 3-allylrhodanine with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides in tetrahydrofuran (THF) for 8–12 hours, followed by purification via silica gel column chromatography using hexane:ethyl acetate (1:9) as eluent . Alternative routes include acetic acid-mediated condensation of 3-formylindole derivatives with thiazolidinone precursors in the presence of sodium acetate .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • HPLC for purity assessment (>95% recommended for biological assays).
  • FTIR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural elucidation .

Q. How can researchers optimize purification yields for this compound?

Column chromatography with hexane:ethyl acetate (1:9) effectively removes by-products . Recrystallization from acetic acid or methanol is recommended for further purification, with yields typically ranging from 60% to 75% depending on the substituents .

Advanced Research Questions

Q. How do substituents on the indole and thiazolidinone rings influence reactivity and bioactivity?

The propyl group at the indole N1 position enhances lipophilicity, potentially improving membrane permeability. The thioxo group at C2 increases electrophilicity, enabling nucleophilic substitution or covalent binding to biological targets (e.g., cysteine residues in enzymes). Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What computational strategies predict the compound’s electronic properties and synthetic feasibility?

  • Retrosynthesis tools (e.g., AI-driven platforms) can propose synthetic pathways by analyzing bond dissociation energies and reagent compatibility .
  • Molecular docking evaluates binding affinities to biological targets (e.g., kinases or proteases).
  • ADMET prediction assesses pharmacokinetic properties, such as metabolic stability and toxicity .

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches?

  • Variable temperature NMR to detect dynamic rotational isomers.
  • LC-MS to identify trace impurities or degradation products.
  • Repeat synthesis under strictly anhydrous conditions to minimize side reactions (e.g., hydrolysis of the thioxo group) .

Q. What mechanistic insights explain the condensation reaction during synthesis?

The reaction proceeds via a Knoevenagel-like mechanism:

  • Deprotonation of the active methylene group in 3-allylrhodanine by a base (e.g., sodium acetate).
  • Nucleophilic attack on the aldehyde carbon of the indole derivative.
  • Elimination of water to form the conjugated enone system .

Q. How to design ecotoxicological studies for this compound?

Follow the INCHEMBIOL framework:

  • Phase 1: Determine octanol-water partition coefficients (logP) and hydrolysis rates.
  • Phase 2: Assess acute toxicity using Daphnia magna or Danio rerio models.
  • Phase 3: Evaluate biodegradation via OECD 301F tests to identify persistent metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.